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Introduction to Chemogenetics and the PSAM/PSEM
System
Chemogenetics is a powerful technology that allows for the remote control of specific cell

populations, most notably neurons, through the use of engineered receptors and their

selective, exogenous ligands. This approach offers superior temporal control and cell-type

specificity compared to traditional pharmacological methods. A leading chemogenetic system is

the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) platform, which

utilizes modified G-protein coupled receptors (GPCRs).

An alternative and potent chemogenetic tool is the Pharmacologically Selective Actuator

Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. PSAMs

are engineered ligand-gated ion channels, created by fusing the ligand-binding domain of one

receptor to the ion pore domain of another. This modular design allows for the creation of

channels with novel ligand sensitivities and specific ionic conductances, enabling either

neuronal activation or silencing.
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This guide focuses on a particularly potent and selective PSEM, uPSEM792, and its interaction

with the engineered PSAM4-GlyR ion channel, a key tool for inhibitory chemogenetics.

uPSEM792: A Potent and Selective Agonist for
PSAM4-GlyR
uPSEM792 is an ultra-potent and highly selective agonist developed for the PSAM4-GlyR and

PSAM4-5HT3 engineered ion channels. Its chemical structure is a modification of varenicline, a

partial agonist for nicotinic acetylcholine receptors. This modification confers exceptional affinity

and selectivity for the engineered PSAM4 ligand-binding domain, which is derived from the α7

nicotinic acetylcholine receptor and contains three specific mutations (L131G, Q139L, Y217F).

Chemical and Pharmacological Properties of uPSEM792
The high affinity and selectivity of uPSEM792 for PSAM4-GlyR make it a valuable tool for

precise neuronal silencing with minimal off-target effects.
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Mechanism of Action: Neuronal Silencing via
Chloride Influx
The PSAM4-GlyR is a chimeric ion channel composed of the modified α7 nAChR ligand-

binding domain (PSAM4) fused to the chloride-permeable pore of the glycine receptor (GlyR).

In its resting state, the channel is closed. Upon binding of uPSEM792 to the PSAM4 domain,
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the channel undergoes a conformational change, opening the GlyR pore and allowing chloride

ions (Cl-) to flow into the neuron.

This influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making

it more difficult to reach the threshold for firing an action potential. This effectively silences the

neuron, reducing its activity and communication with other neurons.
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Figure 1: Signaling pathway of uPSEM792-mediated neuronal silencing.

The Paradoxical Excitatory Effect of uPSEM792
Contrary to its intended inhibitory function, activation of PSAM4-GlyR by uPSEM792 can,

under certain circumstances, lead to neuronal excitation. This paradoxical effect has been

observed in specific neuronal populations, such as dopamine D1 receptor-expressing medium

spiny neurons (D1-MSNs) in the ventral striatum.[5][6][7]

The underlying mechanism for this excitatory action is a shift in the chloride reversal potential

(ECl). In neurons with a high intracellular chloride concentration, the opening of chloride

channels can lead to an efflux of chloride ions, resulting in depolarization rather than

hyperpolarization. This depolarization can be sufficient to trigger action potentials.[5][6][7]

Factors that can contribute to a depolarized ECl include the expression levels of chloride

transporters, such as NKCC1 and KCC2, which regulate intracellular chloride concentrations.
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Figure 2: Mechanism of paradoxical excitation by uPSEM792.

Experimental Protocols
Stereotactic Injection of AAV-syn-flex-PSAM4-GlyR-
IRES-eGFP
This protocol describes the targeted expression of PSAM4-GlyR in specific neuronal

populations using a Cre-dependent adeno-associated virus (AAV).

Materials:

AAV-syn-flex-PSAM4-GlyR-IRES-eGFP viral vector

Cre-driver mouse line

Stereotaxic apparatus

Anesthesia (e.g., isoflurane)

Microinjection pump and syringe

Drill

Procedure:
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Anesthetize the mouse and secure it in the stereotaxic frame.

Expose the skull and identify the target coordinates for injection based on a mouse brain

atlas.

Drill a small burr hole over the target area.

Lower the injection needle to the desired depth.

Infuse the AAV vector at a slow, controlled rate (e.g., 100 nL/min).

After infusion, leave the needle in place for 5-10 minutes to allow for diffusion before slowly

retracting it.

Suture the incision and allow the mouse to recover.

Allow 4-6 weeks for optimal viral expression before subsequent experiments.

In Vivo Two-Photon Calcium Imaging
This protocol allows for the real-time monitoring of neuronal activity in vivo in response to

uPSEM792 administration.

Materials:

Mouse with PSAM4-GlyR expression and a genetically encoded calcium indicator (e.g.,

GCaMP)

Two-photon microscope

uPSEM792 solution

Head-fixation apparatus

Procedure:

Implant a cranial window over the brain region of interest.

Acclimate the mouse to the head-fixation apparatus.
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Administer uPSEM792 (e.g., via intraperitoneal injection).

Position the mouse under the two-photon microscope and locate the region of interest.

Record calcium transients from individual neurons before and after uPSEM792
administration.

Analyze the changes in neuronal activity to assess the effect of PSAM4-GlyR activation.

Brain Slice Electrophysiology
This protocol is used to characterize the electrophysiological effects of uPSEM792 on PSAM4-

GlyR-expressing neurons in vitro.

Materials:

Mouse with PSAM4-GlyR expression

Vibratome

Artificial cerebrospinal fluid (aCSF)

Patch-clamp rig with amplifier and data acquisition system

uPSEM792 solution

Procedure:

Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.

Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) using a

vibratome.

Allow slices to recover in a holding chamber with oxygenated aCSF.

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

Identify PSAM4-GlyR-expressing neurons (e.g., by fluorescence if a reporter gene is co-

expressed).
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Perform whole-cell patch-clamp recordings to measure membrane potential, input

resistance, and firing properties.

Bath-apply uPSEM792 at various concentrations and record the changes in neuronal activity.
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Figure 3: General experimental workflow for using uPSEM792.

Conclusion
uPSEM792, in conjunction with the PSAM4-GlyR system, represents a powerful tool for the

chemogenetic silencing of specific neuronal populations. Its high potency and selectivity offer

significant advantages for dissecting the function of neural circuits. However, researchers must

be aware of the potential for paradoxical excitatory effects, particularly in neurons with high

intracellular chloride concentrations. Careful validation of the inhibitory effect in the specific

neuronal population of interest is crucial for the accurate interpretation of experimental results.

This in-depth guide provides the foundational knowledge and experimental framework for the

effective application of uPSEM792 in neuroscience research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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